molecular formula C12H18N2O5 B1341663 1-[1-(2-Furylmethyl)pyrrolidin-3-YL]methanamine oxalate CAS No. 1177348-33-2

1-[1-(2-Furylmethyl)pyrrolidin-3-YL]methanamine oxalate

Cat. No. B1341663
M. Wt: 270.28 g/mol
InChI Key: GAKYICOMXVZJPH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves the condensation of different starting materials. For instance, the synthesis of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine was achieved by reacting p-Toluic hydrazide and glycine using a polyphosphoric acid condensation route, which was found to be high yielding and the compound was characterized using various spectroscopic techniques . Similarly, the synthesis of 1-(Pyrrolidin-1-ylmethyl)-1,2,3,4-tetrahydroisoquinoline was improved by using a mixture of P2O5/POCl3 as the dehydrating agent, which resulted in an overall yield of 53% from phenethylamine . These methods suggest that the synthesis of 1-[1-(2-Furylmethyl)pyrrolidin-3-YL]methanamine oxalate might also involve a condensation reaction, possibly using a dehydrating agent to facilitate the reaction.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various techniques. For example, the crystal structure of 1-(4-methoxyphenyl)-2-(2-thienyl)-5-(5-tricyanoethenyl-2-furyl)pyrrole was determined by single-crystal X-ray crystallographic analysis, revealing a flat π-system and an anti-conformation between the pyrrole and furan rings . This information can be extrapolated to suggest that the molecular structure of 1-[1-(2-Furylmethyl)pyrrolidin-3-YL]methanamine oxalate may also exhibit a flat π-system, which could influence its reactivity and physical properties.

Chemical Reactions Analysis

The papers do not provide specific information on the chemical reactions of 1-[1-(2-Furylmethyl)pyrrolidin-3-YL]methanamine oxalate. However, the synthesis and reactivity of similar compounds suggest that such molecules could participate in further chemical transformations, potentially involving their π-system or nitrogen-containing rings .

Physical and Chemical Properties Analysis

The physical and chemical properties of the related compounds include the formation of greenish metallic luster crystals and the presence of strong absorption in the UV-vis-NIR spectra . These properties are indicative of the compounds' electronic structure and intermolecular interactions. While the exact properties of 1-[1-(2-Furylmethyl)pyrrolidin-3-YL]methanamine oxalate are not discussed, it can be inferred that its properties may be influenced by its molecular structure, particularly the arrangement of its π-system and the presence of heteroatoms such as nitrogen and oxygen.

properties

IUPAC Name

[1-(furan-2-ylmethyl)pyrrolidin-3-yl]methanamine;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O.C2H2O4/c11-6-9-3-4-12(7-9)8-10-2-1-5-13-10;3-1(4)2(5)6/h1-2,5,9H,3-4,6-8,11H2;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAKYICOMXVZJPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1CN)CC2=CC=CO2.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[1-(2-Furylmethyl)pyrrolidin-3-YL]methanamine oxalate

CAS RN

1177348-33-2
Record name 3-Pyrrolidinemethanamine, 1-(2-furanylmethyl)-, ethanedioate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1177348-33-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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